molecular formula C13H11BrN2O3 B11698957 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11698957
M. Wt: 323.14 g/mol
InChI Key: UXNPVZDVSOVIFW-VIZOYTHASA-N
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Description

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-methylfuran-3-carbohydrazide. The compound features an (E)-configured imine group (C=N), a brominated phenolic ring, and a methyl-substituted furan moiety. Its molecular formula is C₁₃H₁₁BrN₂O₃, with a molecular weight of 335.15 g/mol. The methyl group on the furan ring influences steric and electronic properties, differentiating it from simpler furan-based analogs .

Crystallographic studies (e.g., via SHELX software ) confirm the (E)-configuration of the imine bond and intramolecular O–H···N hydrogen bonding between the phenolic –OH and the hydrazide N atom, stabilizing the molecular structure . The compound’s synthetic route aligns with standard hydrazide formation protocols, involving ethanol reflux and recrystallization, yielding products comparable to related compounds (59–76% yields, as seen in ) .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H11BrN2O3/c1-8-11(4-5-19-8)13(18)16-15-7-9-6-10(14)2-3-12(9)17/h2-7,17H,1H3,(H,16,18)/b15-7+

InChI Key

UXNPVZDVSOVIFW-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylfuran-3-carbohydrazide

2-Methylfuran-3-carbohydrazide is synthesized via nucleophilic acyl substitution. Methyl 2-methylfuran-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux (3–5 hours, 70–80°C), yielding the carbohydrazide as a white crystalline solid. Typical yields range from 75% to 85% after recrystallization from ethanol.

Reaction Conditions:

  • Molar ratio: 1:1.2 (ester to hydrazine hydrate)

  • Solvent: Anhydrous ethanol

  • Temperature: 70–80°C

  • Time: 3–5 hours

Condensation with 5-Bromo-2-hydroxybenzaldehyde

The hydrazone formation involves acid-catalyzed condensation. Equimolar amounts of 5-bromo-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide are refluxed in ethanol with glacial acetic acid (1–2 drops) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization (ethanol:water, 3:1).

Key Parameters:

  • Catalyst: Glacial acetic acid

  • Solvent: Ethanol (95%)

  • Yield: 68–72%

Optimized Methodologies

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Ethanol remains optimal for balancing solubility and selectivity.

SolventTemperature (°C)Time (hours)Yield (%)
Ethanol80672
Methanol65765
DMF100458
Acetonitrile82560

Catalytic Approaches

Boric acid and p-toluenesulfonic acid (PTSA) have been explored as alternatives to acetic acid. PTSA (5 mol%) in ethanol increases yields to 78% by accelerating imine formation.

Advanced Purification Techniques

Recrystallization vs. Column Chromatography

  • Recrystallization (ethanol/water): Purity >95%, yield loss 10–15%.

  • Silica gel chromatography (ethyl acetate/hexane): Purity >98%, yield loss 20–25%.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, CH=N), 7.65–7.21 (m, 3H, aromatic), 6.45 (s, 1H, furan), 2.35 (s, 3H, CH3).

  • IR (KBr): 3250 cm⁻¹ (O-H), 1645 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

Schiff base oligomerization is minimized by:

  • Strict stoichiometric control (1:1 aldehyde:carbohydrazide).

  • Low-temperature addition of reactants.

Bromine Stability

The electron-withdrawing bromine group necessitates inert atmospheres (N2/Ar) to prevent debromination during prolonged reflux.

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

5-Bromo-2-hydroxybenzaldehyde is synthesized via:

  • Bromination of 2-hydroxybenzaldehyde: Using HBr/H2O2 in acetic acid (yield: 82%).

  • Alternative route: Pd-catalyzed coupling of 2-hydroxybenzaldehyde derivatives.

Waste Management

Ethanol recovery via fractional distillation reduces solvent costs by 40% in large-scale production.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 30 minutes) reduces reaction time to 1.5 hours with comparable yields (70–73%).

Green Chemistry Approaches

  • Solvent-free conditions: Mechanochemical grinding (ball milling) achieves 65% yield in 2 hours.

  • Biocatalysis: Lipase-mediated condensation under study, though yields remain low (∼35%).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Conventional refluxEthanol, acetic acid, 8h7295High
Microwave-assistedEthanol, 100 W, 1.5h7396Moderate
Solvent-free millingNeat, 2h6592Low

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 liver cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Its structure allows interaction with bacterial cell membranes, leading to disruption and cell death .

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityLow cytotoxicity in mammalian cell lines

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

  • Polymer Chemistry : Due to its reactive functional groups, it can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

Case Study 1: Anticancer Mechanism

A study conducted on HepG2 cells revealed that treatment with this compound resulted in significant apoptosis. The mechanism involved mitochondrial dysfunction leading to increased levels of reactive oxygen species (ROS), which subsequently activated caspase pathways essential for programmed cell death .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of the compound against a panel of bacteria. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is largely dependent on its application. For instance:

    Antimicrobial Activity: The compound may interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Features
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide Furan-3-carbohydrazide - 5-Bromo-2-hydroxyphenyl
- 2-Methylfuran
Methyl group enhances steric bulk; bromine improves lipophilicity
(E)-N'-(5-Bromo-2-hydroxybenzylidene)furan-2-carbohydrazide () Furan-2-carbohydrazide - 5-Bromo-2-hydroxyphenyl
- Unsubstituted furan
Lacks methyl group; furan-2-position may alter electronic interactions
N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylidene]-4-chlorobenzo-hydrazide () Benzo-hydrazide - 5-Bromo-2-hydroxyphenyl
- 4-Chlorophenyl
Extended π-system from benzene; chloro substituent increases polarity
6-Bromo-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-2-oxo-2H-chromen-3-carbohydrazide () Coumarin-carbohydrazide - 6-Bromocoumarin
- 5-Chloro-2-hydroxyphenyl
Coumarin core enables conjugated fluorescence; dual halogenation

Key Observations:

  • Steric Influence: The methyl group on furan-3-carbohydrazide may hinder rotation around the C–N bond, affecting conformational flexibility relative to phenyl-substituted analogs () .
  • Biological Relevance: Bromine and hydroxyl groups are conserved across analogs (), suggesting shared pharmacophores for antimicrobial or anticancer activity .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O2C_{15}H_{13}BrN_2O_2 with a molecular weight of approximately 333.18 g/mol. The compound features a furan ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H13BrN2O2
Molecular Weight333.18 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the product.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that this compound exhibits significant cytotoxicity against HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney) cell lines.

  • Case Study : In vitro assays demonstrated an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer activity. The compound's mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated against a range of bacterial strains. The minimum inhibitory concentration (MIC) values have been determined for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Bacillus subtilis150
Bacillus cereus300

These findings suggest that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

While the precise mechanisms underlying the biological activities of this compound remain to be fully elucidated, preliminary studies suggest that it may exert its effects through the following pathways:

  • Inhibition of DNA Synthesis : The structure may interfere with nucleic acid synthesis in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the furan ring could disrupt bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the established synthetic routes for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide, and what reaction conditions optimize yield?

The compound is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde derivatives with 2-methylfuran-3-carbohydrazide. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux (4–6 hours) .
  • Catalysts : Acidic conditions (e.g., acetic acid) to facilitate Schiff base formation .
  • Purification : Recrystallization from hot alcohol and TLC monitoring for purity . Optimization : Yields >80% are achieved with stoichiometric control (1:1 molar ratio) and slow cooling to room temperature .
StepConditionsYield (%)Reference
CondensationEthanol, acetic acid, reflux85
PurificationRecrystallization (ethanol)90

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolve E-configuration and intramolecular hydrogen bonding (O–H⋯N, ~2.1 Å) using SHELX software .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 365.2) .

Q. What are the primary biological activities reported for this compound?

  • Antimicrobial : Superior to ciprofloxacin against E. coli and S. aureus in disc-diffusion assays (zone inhibition >15 mm) .
  • Anticancer : Preliminary studies suggest apoptosis induction via ROS generation (IC₅₀ ~20 µM in HeLa cells) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities, such as tautomerism or isomerism?

  • Crystal parameters : Monoclinic space group (e.g., P2₁/c) with Z = 4; dihedral angles between aromatic planes (~32°) confirm non-planarity .
  • Hydrogen bonding : Intramolecular O–H⋯N stabilizes the E-configuration, validated via SHELXL refinement (R-factor <0.05) .
  • DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., C=N: 1.28 Å vs. 1.30 Å) .

Q. How can contradictory bioactivity results across studies be addressed methodologically?

  • Assay standardization : Use consistent bacterial strains (e.g., ATCC controls) and solvent vehicles (DMSO ≤1% v/v) .
  • Dose-response curves : Validate IC₅₀ values with triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Compare structural analogs (e.g., bromo vs. methoxy substituents) to identify SAR trends .

Q. What computational strategies predict binding modes or pharmacokinetic properties?

  • Molecular docking : AutoDock Vina simulations with target enzymes (e.g., E. coli DNA gyrase, PDB: 1KZN) show hydrogen bonding with Thr165 .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA = 85 Ų) and CYP450 inhibition risk .

Methodological Considerations

Q. How can reaction intermediates be stabilized during synthesis?

  • Low-temperature quenching : Halt side reactions by rapid cooling (−20°C) after condensation .
  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of hydrazide intermediates .

Q. What strategies mitigate crystal twinning in X-ray diffraction studies?

  • Seed crystals : Introduce microseeds to promote single-crystal growth .
  • Data collection : Optimize φ/ω scans (0.5° steps) and redundancy (≥4) to resolve overlapping reflections .

Data Contradiction Analysis

Q. Why do antimicrobial results vary between disc-diffusion and broth microdilution assays?

  • Diffusion limitations : Hydrophobicity reduces agar penetration, underestimating activity in disc assays .
  • pH sensitivity : Bioactivity decreases at physiological pH (7.4) due to hydrazone hydrolysis .

Structure-Activity Relationship (SAR) Table

ModificationBioactivity ChangeMechanismReference
Br → Cl (position 5)↓ AntimicrobialReduced electrophilicity
Methoxy addition (position 2)↑ CytotoxicityEnhanced membrane permeability

Software and Tools

  • Crystallography : SHELXL (refinement) , WinGX (data processing) .
  • Docking : AutoDock Vina , Pymol (visualization).

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